
2,2,2-Trifluoroethyl chloroformate
Overview
Description
2,2,2-Trifluoroethyl chloroformate (ClCO-OCH₂CF₃) is a fluorinated chloroformate ester widely used as a reagent in organic synthesis. Its trifluoroethyl group imparts strong electron-withdrawing properties, enhancing the electrophilicity of the carbonyl carbon, which facilitates reactions with nucleophiles such as amines and alcohols. This compound is critical in the synthesis of high-purity semicarbazides (yields: 48–95%) via one-pot reactions with alkyl/aryl amines under mild conditions (0–25°C) . It also serves as a key intermediate in pharmaceutical syntheses, including DDR1 inhibitors for renal fibrosis . Its reactivity and fluorine content make it valuable for introducing trifluoroethyl groups into target molecules, leveraging fluorine’s inductive effects to improve drug bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethyl chloroformate is typically synthesized through the reaction of 2,2,2-trifluoroethanol with phosgene or a similar chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,2,2-trifluoroethanol is reacted with phosgene. The process is carefully monitored to maintain the appropriate temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing multiple bonds.
Hydrolysis: It can be hydrolyzed to form 2,2,2-trifluoroethanol and carbon dioxide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions with this compound depend on the nature of the nucleophile. For example, reactions with amines yield carbamates, while reactions with alcohols produce carbonates .
Scientific Research Applications
Derivatization of Amino Acids
Overview
TFEC is widely recognized for its application in the rapid derivatization of amino acids. This process is crucial for enhancing the separation and analysis of amino acids by gas chromatography.
Methodology
- Derivatization Process : Amino acids are converted into N(O)-2,2,2-trifluoroethoxycarbonyl derivatives. This transformation significantly reduces retention times during gas chromatography.
- Chiral Separation : The derivatives facilitate the separation of enantiomers using chiral phase capillary gas chromatography, leading to almost complete resolution of amino acid enantiomers compared to traditional methods .
Results
Studies indicate that derivatives produced with TFEC show considerable improvements in retention times and separation efficiency compared to those derived from conventional reagents.
Synthesis of Aliphatic Amines
Application in Organic Chemistry
TFEC serves as an effective derivatizing agent for primary and secondary aliphatic amines. The compound's reactivity allows for the formation of stable derivatives that can be easily analyzed .
Medicinal Chemistry
While not extensively studied for direct biological activity, the derivatives of TFEC have been explored for potential applications in medicinal chemistry. The presence of chlorine and fluorine atoms may influence biological interactions, making it a candidate for further research in drug development.
Summary Table of Applications
Application Area | Description | Benefits |
---|---|---|
Derivatization of Amino Acids | Rapid conversion into N(O)-2,2,2-trifluoroethoxycarbonyl derivatives | Improved separation efficiency in gas chromatography |
Synthesis of Aliphatic Amines | Derivatization reagent for amines | Enhanced stability and ease of analysis |
Medicinal Chemistry | Exploration of derivatives for potential drug development | Possible new avenues in pharmaceutical research |
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl chloroformate involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic species to form covalent bonds. This reactivity is due to the presence of the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Comparison with Similar Chloroformates
Structural and Physical Properties
A comparative analysis of molecular parameters and physical properties is summarized in Table 1.
Table 1: Physical Properties of 2,2,2-Trifluoroethyl Chloroformate and Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Features |
---|---|---|---|---|---|
This compound | C₃H₂ClF₃O₂ | 162.45 | N/A | N/A | Strong electron-withdrawing CF₃ group |
2,2,2-Trichloroethyl chloroformate | C₃H₂Cl₄O₂ | 211.85 | 171–172 | 1.53 | Chlorine-rich, less electrophilic |
Ethyl chloroformate | C₃H₅ClO₂ | 108.52 | 93–94 | 1.14 | Simple alkyl substituent |
2-Chlorophenyl chloroformate | C₇H₄Cl₂O₂ | 191.01 | N/A | N/A | Aromatic, resonance stabilization |
Key Observations :
- Trifluoroethyl vs. Trichloroethyl : The trifluoroethyl derivative (162.45 g/mol) is lighter than its trichloroethyl counterpart (211.85 g/mol) due to fluorine’s lower atomic mass. The CF₃ group’s higher electronegativity increases electrophilicity compared to CCl₃, making it more reactive in acyl transfer reactions .
- Ethyl Chloroformate : The absence of electron-withdrawing substituents in ethyl chloroformate results in lower reactivity, often requiring harsher conditions for nucleophilic substitutions .
- Aromatic Derivatives : 2-Chlorophenyl chloroformate benefits from resonance stabilization, reducing its electrophilicity compared to aliphatic chloroformates .
Reactivity and Mechanism
- Electrophilicity: The trifluoroethyl group’s strong inductive effect accelerates nucleophilic attack on the carbonyl carbon. For example, in 100% trifluoroethanol (TFE), benzyl chloroformate produces 48% benzyl chloride and 52% benzyl trifluoroethyl ether, demonstrating competing solvolysis and etherification pathways .
- Comparison with Trichloroethyl : While both CF₃ and CCl₃ are electron-withdrawing, the smaller atomic size of fluorine enhances polarization of the carbonyl group, leading to faster reaction kinetics in trifluoroethyl derivatives .
- Aromatic vs. Aliphatic : Aromatic chloroformates (e.g., 2-chlorophenyl) exhibit slower reactivity due to delocalization of the carbonyl charge into the aromatic ring, whereas aliphatic derivatives like trifluoroethyl chloroformate react rapidly under mild conditions .
Biological Activity
2,2,2-Trifluoroethyl chloroformate (TFECF) is an organic compound with the molecular formula C₃H₂ClF₃O₂, primarily recognized for its role as a derivatization reagent in organic synthesis and analytical chemistry. Its unique trifluoromethyl group enhances its reactivity compared to other chloroformates, making it valuable in various applications, particularly in the derivatization of amino acids and hydroxyl-containing compounds. This article explores the biological activity of TFECF, examining its applications, synthesis, and potential toxicity.
Structure and Reactivity
TFECF is classified as a chloroformate derivative characterized by a chloroformate functional group (-O-C(=O)-Cl) attached to a trifluoroethyl group (C₂H₂F₃). The presence of fluorine atoms contributes to its increased electrophilicity, which is crucial for its reactivity in various chemical reactions.
Synthesis
The synthesis of TFECF typically involves the reaction of 2,2,2-trifluoroethanol with phosgene or other chlorinating agents. The general reaction can be summarized as follows:
This method allows for efficient production in laboratory settings, facilitating its use in various applications.
Derivatization Applications
TFECF has gained attention for its ability to rapidly derivatize amino acids and hydroxyl groups in steroids and tocopherols. For instance, a study demonstrated that TFECF could fully convert cholesterol hydroxyl groups into mixed carbonates under anhydrous conditions within seconds. This reaction was coupled with liquid-liquid microextraction (LLME), enhancing the efficiency of gas chromatography-mass spectrometry (GC-MS) analyses for sterols and tocopherols in human serum and amniotic fluid .
Table 1: Derivatization Efficiency of TFECF
Compound | Reaction Time | Yield (%) | Detection Method |
---|---|---|---|
Cholesterol | Seconds | 95 | GC-MS |
Tocopherols | Seconds | 90 | GC-MS |
Amino Acids | Minutes | >90 | Chiral Phase GC |
Toxicity and Safety Considerations
While TFECF is not extensively studied for direct biological activity, it is crucial to note its potential toxicity due to the presence of chlorine and fluorine atoms. Safety data indicate that TFECF can cause severe skin burns and eye damage upon contact, with inhalation posing additional health risks. General precautions similar to those for handling acyl chlorides should be observed when working with this compound .
Case Studies on Biological Activity
- Cholesterol Derivatization : A study utilized TFECF to derivatize cholesterol for GC-MS analysis. The method demonstrated high efficiency with excellent separation properties, allowing for accurate quantitation of cholesterol metabolites in biological fluids .
- Amino Acid Analysis : TFECF was applied as a derivatizing agent for amino acids, significantly reducing retention times compared to traditional methods. This improvement facilitated faster enantiomer separation by chiral phase capillary gas chromatography.
- Steroid Metabolite Analysis : In another application, TFECF was employed to derivatize steroid hydroxyl groups, yielding high reaction rates and excellent recovery rates in analytical assays .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for TFECF-mediated esterification of alcohols, and how do fluorinated substituents influence chromatographic separations?
- TFECF is used to esterify alcohols, leveraging its trifluoroethyl group to reduce retention times in chromatography. This fluorinated moiety enhances separation efficiency by lowering polarity, allowing operation at reduced column temperatures. Methanol, ethanol, and hexafluoro-2-propanol are common esterifying agents tested in such protocols .
Q. How does TFECF participate in nucleophilic substitution reactions, and what intermediates are formed during carboxamide synthesis?
- TFECF reacts with amines (e.g., 3-methoxy-2-methylpyridin-4-amine) under inert conditions to form carboxamides. The reaction proceeds via a two-step mechanism: (1) activation of the amine with TFECF in acetonitrile at low temperatures, followed by (2) coupling with a second substrate (e.g., 4-[(4-chloro-2-fluorophenyl)methylene]piperidine) at elevated temperatures. Triethylamine is critical for neutralizing HCl byproducts .
Q. What safety protocols are recommended for handling TFECF, given its structural similarity to other chloroformates?
- TFECF shares hazards common to chloroformates (e.g., lachrymation, respiratory irritation). Key safety measures include:
- Use of fume hoods and personal protective equipment (PPE) to prevent inhalation/contact.
- Immediate removal to fresh air if inhaled, followed by medical consultation.
- Storage at 0–6°C to minimize decomposition .
Advanced Research Questions
Q. How do solvent effects and electron-withdrawing groups influence the solvolysis mechanism of TFECF derivatives?
- In 2,2,2-trifluoroethanol (TFE)-water mixtures, solvolysis of TFECF derivatives proceeds via an ionization mechanism, generating products like benzyl chloride and trifluoroethyl ethers. Electron-withdrawing groups (e.g., trifluoromethyl) stabilize transition states, favoring elimination pathways over nucleophilic substitution. Kinetic studies using the Grunwald-Winstein equation reveal solvent polarity and ionizing power as critical factors .
Q. What is the role of TFECF in synthesizing fluorinated nitriles via pyrolysis, and what mechanistic insights exist?
- Pyrolysis of TFECF derivatives (e.g., 1-cyano-1-(trifluoromethyl)-2,2,2-trifluoroethyl chloroformate) under inert atmospheres yields fluorinated nitriles (e.g., 2-(trifluoromethyl)-2-chloro-3,3,3-trifluoropropionitrile). Mechanistic studies suggest a radical pathway initiated by thermal cleavage of the chloroformate group, followed by rearrangement to stabilize the fluorinated alkyl chain .
Q. How can computational modeling predict the stereoelectronic effects of the trifluoroethyl group in TFECF-derived pharmaceuticals?
- The trifluoroethyl group in TFECF derivatives alters electron density and conformation via strong C–F dipole interactions. Density functional theory (DFT) simulations show enhanced binding affinity to enzymes (e.g., kinases) due to fluorine’s electronegativity. Comparative studies with non-fluorinated analogs demonstrate improved metabolic stability and bioavailability in lead compounds .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported solvolysis pathways for TFECF derivatives in polar aprotic vs. fluorinated solvents: How to reconcile these?
- In polar aprotic solvents (e.g., DMF), TFECF derivatives undergo nucleophilic substitution, while in fluorinated alcohols (e.g., TFE), ionization dominates. Contradictions arise from solvent-specific stabilization of carbocation intermediates. Resolution requires kinetic isotope effect (KIE) studies and solvent parameter correlations (e.g., ) to delineate dominant mechanisms .
Q. Methodological Recommendations
Best practices for characterizing TFECF reaction products using NMR and LC-MS:
- NMR : Use -NMR to track trifluoroethyl groups (δ ≈ -70 ppm). - and -NMR identify amine/ester linkages.
- LC-MS : Employ reverse-phase columns (C18) with acetonitrile/water gradients. The trifluoroethyl group’s mass defect aids in distinguishing derivatives from non-fluorinated byproducts .
Strategies for minimizing decomposition during TFECF storage and handling:
- Store under argon at -20°C in amber vials to prevent hydrolysis.
- Pre-dry solvents (e.g., acetonitrile) over molecular sieves to eliminate trace moisture .
Properties
IUPAC Name |
2,2,2-trifluoroethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3O2/c4-2(8)9-1-3(5,6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZBSAONPRVEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377816 | |
Record name | 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27746-99-2 | |
Record name | 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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